Methyl 3-((2-bromoethyl)sulfonyl)propanoate

Description

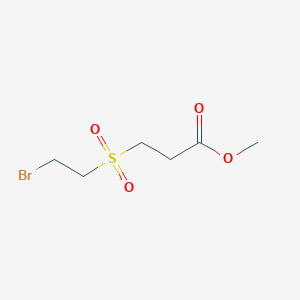

Methyl 3-((2-bromoethyl)sulfonyl)propanoate is a sulfone-containing ester characterized by a methyl propanoate backbone, a sulfonyl (-SO₂-) linker, and a 2-bromoethyl substituent. The sulfonyl moiety enhances electron-withdrawing effects, influencing both stability and reactivity.

Properties

IUPAC Name |

methyl 3-(2-bromoethylsulfonyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGZJABCXCNHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-((2-bromoethyl)sulfonyl)propanoate typically involves:

- Introduction of the sulfonyl group onto a propanoate derivative.

- Incorporation of the 2-bromoethyl substituent via halogenation or substitution reactions.

The key challenge is ensuring selective sulfonylation and controlled bromination without side reactions, such as elimination or over-bromination.

Preparation via Sulfonylation of 2-Bromoethyl Derivatives

One common approach starts with a 2-bromoethyl precursor, which is then converted into the corresponding sulfonyl derivative. For example:

- Starting material: 2-bromoethanol or 2-bromoethyl methyl ether.

- Step 1: Conversion of 2-bromoethanol to 2-bromoethyl sulfonyl chloride or sulfonic acid intermediate.

- Step 2: Reaction of this intermediate with methyl 3-mercaptopropanoate or its equivalents to form the sulfonyl linkage.

This method leverages nucleophilic substitution where the thiol group attacks the sulfonyl intermediate, forming the sulfonyl bond.

A relevant method for preparing 2-bromoethyl methyl ether (a related intermediate) involves reacting 2-methoxyethanol with metaboric anhydride to form a borate ester, followed by treatment with hydrogen bromide to introduce the bromine atom. This reaction is mild, yields high purity product, and minimizes side reactions, making it suitable for industrial scale-up.

Alternative Route: Direct Sulfonylation of Methyl 3-mercaptopropanoate

Another approach involves:

- Using methyl 3-mercaptopropanoate as the nucleophile.

- Reacting it with 1,2-dibromoethane or a similar 2-bromoethyl halide under basic conditions.

- The thiol group attacks the electrophilic carbon bearing the bromine, forming the sulfonyl bond after oxidation.

This method is straightforward but requires careful control of oxidation to convert the thioether to the sulfonyl derivative without overoxidation.

Oxidation Step to Form the Sulfonyl Group

The sulfonyl group (–SO2–) is typically introduced by oxidation of a thioether intermediate:

- Common oxidizing agents include hydrogen peroxide (H2O2), peracids (e.g., m-chloroperoxybenzoic acid), or oxone.

- Reaction conditions must be optimized to avoid oxidation beyond the sulfonyl stage (to sulfone or sulfonic acid).

- The oxidation is usually performed in solvents like acetonitrile or dichloromethane at controlled temperatures (0–25°C).

Reaction Conditions and Optimization

Research Findings and Yields

- The method involving 2-methoxyethanol and metaboric anhydride followed by HBr treatment to produce 2-bromoethyl methyl ether intermediate reports high yields (>80%) and minimal impurities, suitable for scale-up.

- Sulfonylation reactions using methyl 3-mercaptopropanoate and 2-bromoethyl halides generally achieve moderate to high yields (60–85%) depending on reaction time, temperature, and base used.

- Oxidation steps with m-CPBA or H2O2 typically yield sulfonyl products in 70–90% yields with careful control of stoichiometry and temperature.

Summary Table of Preparation Methods

Additional Notes

- The choice of solvent and temperature is critical for minimizing side reactions such as elimination or overoxidation.

- Recycling of boric acid and related reagents in the intermediate synthesis step contributes to greener chemistry practices.

- Industrial applicability favors methods with mild conditions, high yields, and minimal waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-bromoethyl)sulfonyl)propanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Oxidation: The compound can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.

Major Products Formed

Nucleophilic Substitution: Products include various substituted propanoates depending on the nucleophile used.

Reduction: The major product is the corresponding sulfide.

Oxidation: The major product is the sulfone derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-((2-bromoethyl)sulfonyl)propanoate has been explored for its potential as a bioactive molecule. The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its sulfonyl group is particularly useful in enhancing the biological activity of derivatives formed from it.

Synthesis of Anticancer Agents

Recent studies have highlighted the synthesis of novel compounds that exhibit anticancer properties through the modification of this compound. For instance, derivatives created from this compound have shown promising activity against lung cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl and propanoate groups can significantly affect potency and selectivity against cancer cells .

Inhibitors of Enzymatic Activity

The compound has also been investigated as a potential inhibitor of specific enzymes involved in cancer metabolism. For example, its derivatives have been synthesized to target malate dehydrogenases (MDH), which are crucial in metabolic pathways relevant to cancer progression. These studies indicated that certain substitutions on the methyl ester can lead to enhanced inhibitory activity, demonstrating the compound's utility in developing enzyme inhibitors .

Synthetic Methodologies

This compound is employed as an intermediate in various synthetic pathways due to its reactive functional groups.

Alkylation Reactions

The bromoethyl group allows for nucleophilic substitution reactions, making it a valuable precursor in alkylation processes. This reactivity can be harnessed to introduce various nucleophiles, leading to diverse chemical entities useful in pharmaceutical applications .

Coupling Reactions

The compound can participate in coupling reactions with amines and other nucleophiles, facilitating the formation of complex molecules that are essential in drug discovery and development . These reactions often utilize palladium-catalyzed methods, which are well-established in organic synthesis.

Biological Evaluations

The biological evaluations of this compound and its derivatives reveal insights into their pharmacological profiles.

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Toxicological Assessments

Toxicological assessments are crucial for determining the safety profile of compounds derived from this compound. Early studies indicate that while some derivatives show potent anticancer activity, they may also exhibit cytotoxic effects on normal cells, necessitating further optimization .

Case Studies

Several case studies illustrate the practical applications of this compound.

Mechanism of Action

The mechanism of action of Methyl 3-((2-bromoethyl)sulfonyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and modification of biomolecules .

Comparison with Similar Compounds

Structural Features

Key structural distinctions among sulfonyl propanoate derivatives include:

- Substituent on the sulfonyl group: Aryl vs. Alkyl: Aryl sulfones (e.g., Methyl 3-((4-chlorophenyl)sulfonyl)propanoate, ) exhibit resonance stabilization, whereas alkyl sulfones (e.g., Ethyl 3-(methylsulfonyl)propanoate, ) lack conjugation, leading to weaker electron withdrawal . Bromoethyl vs. Functionalized Aryl: The 2-bromoethyl group in the target compound contrasts with aromatic substituents (e.g., 4-fluorophenyl in ), which alter steric and electronic profiles .

- Ester Group : Methyl esters (e.g., ) typically have higher volatility than ethyl analogs (e.g., ), affecting purification and application .

Physicochemical Properties

Table 1: Comparative Data for Sulfonyl Propanoate Derivatives

Key Observations:

- Molecular Weight: Brominated derivatives (e.g., ~298 g/mol for ) are heavier than non-halogenated analogs due to Br’s atomic mass .

- Spectral Shifts : Aryl sulfones () show downfield aromatic proton shifts (δ 7.78) compared to alkyl sulfones, where SO₂-linked CH₂ groups resonate at δ 3.0–3.5 .

Reactivity and Stability

- Bromoethyl Group : The 2-bromoethyl substituent in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), unlike aryl or methylsulfonyl derivatives .

- Sulfonyl Group : Enhances electrophilicity of adjacent carbons, promoting reactions such as Michael additions or hydrolytic cleavage .

- Ester Hydrolysis : Methyl esters (e.g., ) hydrolyze faster than ethyl analogs under basic conditions .

Biological Activity

Methyl 3-((2-bromoethyl)sulfonyl)propanoate is a sulfonyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a sulfonyl group and a brominated ethyl side chain, which may influence its reactivity and biological properties. The synthesis typically involves the reaction of methyl propanoate with a suitable brominating agent in the presence of a sulfonylating agent to introduce the sulfonyl group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on specific enzymes or pathways involved in cellular proliferation and survival.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. For instance, studies have shown that compounds with sulfonyl groups can inhibit the activity of specific metabolic enzymes crucial for cancer cell survival. The compound's ability to induce apoptosis in cancer cell lines has been explored, with varying degrees of efficacy reported.

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | 5.0 | Inhibition of MDH1/MDH2 enzymes | |

| HeLa (Cervical) | 7.5 | Induction of apoptosis | |

| MCF-7 (Breast) | 6.0 | Disruption of ATP production |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating its potential as an antibiotic agent.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Lung Cancer Model : In a study involving A549 lung cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 5 μM. The mechanism was linked to the inhibition of MDH1 and MDH2 enzymes, critical for energy metabolism in cancer cells .

- Antimicrobial Screening : A series of tests conducted on various bacterial strains demonstrated that the compound exhibited selective antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The observed MIC values suggest potential for development as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.